![molecular formula C8H11NO2 B1210661 p-Hydroxyphenylethanolamine CAS No. 876-04-0](/img/structure/B1210661.png)
p-Hydroxyphenylethanolamine
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Overview
Description
p-Octopamine, also known as norsympathol or analet, belongs to the class of organic compounds known as 1-hydroxy-2-unsubstituted benzenoids. These are phenols that are unsubstituted at the 2-position. p-Octopamine is soluble (in water) and a very weakly acidic compound (based on its pKa). p-Octopamine has been detected in multiple biofluids, such as urine and blood. p-Octopamine can be converted into (R)-N-trans-feruloyloctopamine. Outside of the human body, p-octopamine can be found in a number of food items such as fruits, root vegetables, mollusks, and herbs and spices. This makes p-octopamine a potential biomarker for the consumption of these food products.
(R)-octopamine is an octopamine. It is an enantiomer of a (S)-octopamine.
An alpha-adrenergic sympathomimetic amine, biosynthesized from tyramine in the CNS and platelets and also in invertebrate nervous systems. It is used to treat hypotension and as a cardiotonic. The natural D(-) form is more potent than the L(+) form in producing cardiovascular adrenergic responses. It is also a neurotransmitter in some invertebrates.
Scientific Research Applications
Photoprotective Properties
The p-hydroxyphenacyl group (pHP) is recognized for its potential as an efficient, rapid phototrigger useful for studying very fast biological processes. Its development as a photoprotecting group for biological substrates allows for the controlled release of neurotransmitters, second messengers, and nucleotides upon light exposure. This unique property is particularly advantageous in neurochemistry and photochemistry research, where precise temporal control over biochemical reactions is crucial (Givens & Lee, 2003).
Neurochemical Interactions
In the context of neurochemistry, p-hydroxyphenylethanolamine and related compounds have been explored for their interactions with key enzymes such as tryptophan hydroxylase (TPH) and tyrosine hydroxylase (TH). These enzymes are pivotal in the biosynthesis of serotonin and dopamine, respectively. A meta-analysis highlighted a significant association between the TPH gene and schizophrenia, suggesting that compounds affecting TPH activity could have implications in neuropsychiatric disorders (Li & He, 2006). Additionally, phosphorus magnetic resonance spectroscopy studies in schizophrenia have not found consistent patterns regarding phosphorus metabolites related to membrane turnover and energy metabolism, indicating a complex interaction between neurochemical pathways and neuropsychiatric conditions (Yuksel et al., 2015).
properties
CAS RN |
876-04-0 |
---|---|
Product Name |
p-Hydroxyphenylethanolamine |
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
4-[(1R)-2-amino-1-hydroxyethyl]phenol |
InChI |
InChI=1S/C8H11NO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,10-11H,5,9H2/t8-/m0/s1 |
InChI Key |
QHGUCRYDKWKLMG-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CN)O)O |
SMILES |
C1=CC(=CC=C1C(CN)O)O |
Canonical SMILES |
C1=CC(=CC=C1C(CN)O)O |
Other CAS RN |
104-14-3 |
physical_description |
Solid |
synonyms |
4-Octopamine alpha-(Aminoethyl)-4-hydroxybenzenemethanol Norsympatol Norsynephrine Octopamine p-Octopamine para-Octopamine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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